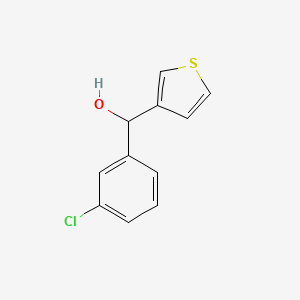

3-Chlorophenyl-(3-thienyl)methanol

Descripción

3-Chlorophenyl-(3-thienyl)methanol is a bifunctional organic compound featuring a chlorinated phenyl group and a thienyl moiety linked via a methanol bridge.

Propiedades

IUPAC Name |

(3-chlorophenyl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVASGLDRPTAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorophenyl-(3-thienyl)methanol typically involves the reaction of 3-chlorophenylmagnesium bromide with 3-thiophenecarboxaldehyde. This Grignard reaction proceeds under anhydrous conditions and requires the use of a suitable solvent such as tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the reactivity of the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for 3-Chlorophenyl-(3-thienyl)methanol are not well-documented, the general principles of scaling up Grignard reactions apply. This includes the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-Chlorophenyl-(3-thienyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: The major products are typically ketones or aldehydes.

Reduction: The primary product is the corresponding alcohol.

Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that compounds with thienyl and chlorophenyl moieties exhibit promising anticancer properties. For instance, di(3-thienyl)methanol has been studied for its effects on T98G brain cancer cells, showing significant cytotoxicity and growth inhibition at higher concentrations. Such studies suggest that derivatives of 3-chlorophenyl-(3-thienyl)methanol may also possess similar or enhanced anticancer activities due to their structural characteristics .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves interaction with specific biological targets, potentially modulating signaling pathways associated with cancer cell proliferation and apoptosis. The presence of the thienyl group may enhance the lipophilicity and bioavailability of the compound, facilitating better interaction with cellular targets .

Synthesis of Novel Compounds

Synthetic Intermediates

3-Chlorophenyl-(3-thienyl)methanol serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its unique structure allows for various substitutions that can lead to novel compounds with potential therapeutic applications. For example, it can be utilized in the synthesis of other thienyl derivatives that may exhibit different biological activities .

Material Science

Fluorescent Materials

The compound's structural characteristics lend themselves to applications in material science, particularly in the development of fluorescent materials. Studies indicate that thienyl-containing compounds can be engineered to exhibit photochromic properties, making them suitable for applications in sensors and optoelectronic devices .

Antioxidant Activity

Therapeutic Potential

Recent studies have highlighted the antioxidant activity of thienyl derivatives, suggesting their potential use in treating oxidative stress-related disorders. Research indicates that these compounds can scavenge free radicals, thereby providing protective effects against cellular damage .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Cell Line | Observations |

|---|---|---|---|

| Di(3-thienyl)methanol | Anticancer | T98G | Significant growth inhibition |

| 3-Chlorophenyl-(3-thienyl)methanol | Antioxidant | Various | Scavenges free radicals |

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| Synthesis of Thienyl Derivatives | Used as an intermediate for creating complex molecules |

| Development of Fluorescent Materials | Exploited for its photochromic properties |

Case Studies

Case Study 1: Anticancer Research

A study focused on the synthesis and evaluation of di(3-thienyl)methanol against brain cancer cells revealed that treatment led to significant cytotoxic effects while sparing normal cells, indicating a potential therapeutic window for further development .

Case Study 2: Material Development

Research into thienyl-based materials has shown promise in creating advanced optoelectronic devices due to their unique electronic properties and stability under various environmental conditions .

Mecanismo De Acción

The mechanism of action of 3-Chlorophenyl-(3-thienyl)methanol involves its interaction with various molecular targets. The compound’s aromatic and heterocyclic components allow it to engage in π-π stacking interactions and hydrogen bonding with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Melting Points: Di(3-thienyl)methanol is a solid (m.p. 61–62°C), whereas (2-chlorophenyl)(3-chlorophenyl)methanol is an oil. The chlorophenyl group may reduce crystallinity due to increased steric bulk .

- Lipophilicity: Chlorine atoms increase cLog P (e.g., ~3.2 for dichlorophenyl methanol vs.

Drug-Likeness and Pharmacokinetics

- Di(3-thienyl)methanol: Molecular weight = 196.3 g/mol, cLog P ≈ 2.5, nHBD = 1. Meets Lipinski’s criteria, suggesting oral bioavailability .

- 3-Chlorophenyl-(3-thienyl)methanol: Estimated molecular weight ≈ 240 g/mol, cLog P ≈ 3.0. Likely compliant with drug-likeness rules but may require formulation adjustments for solubility .

Actividad Biológica

3-Chlorophenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

- Chemical Formula : CHClOS

- Molecular Weight : 224.71 g/mol

- CAS Number : Not specified in the sources.

Anticancer Activity

Research has indicated that compounds similar to 3-chlorophenyl-(3-thienyl)methanol exhibit significant anticancer properties. For instance, di(3-thienyl)methanol was tested against brain cancer cell lines (T98G) and demonstrated potent cytotoxic effects. The study showed that treatment led to:

- Cell Death : Induced in a concentration-dependent manner.

- Growth Inhibition : Significant growth inhibition was observed at concentrations greater than 20 µg/mL.

- Cytogenetic Damage : Increased micronuclei formation was noted, indicating potential DNA damage .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Concentration (µg/mL) | Cell Death (%) | Growth Inhibition (%) |

|---|---|---|---|---|

| Di(3-thienyl)methanol | T98G | >20 | High | Significant |

| 3-Chlorophenyl-(3-thienyl)methanol | TBD | TBD | TBD | TBD |

Antioxidant Activity

In addition to anticancer properties, 3-chlorophenyl-(3-thienyl)methanol and its derivatives have been evaluated for antioxidant activity. Studies have shown that certain thienyl compounds exhibit significant radical scavenging activities comparable to known antioxidants like ascorbic acid. For example:

- DPPH Radical Scavenging Activity : Some derivatives showed IC values lower than those of ascorbic acid, indicating strong antioxidant potential .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH IC (µM) | Hydroxyl IC (µM) |

|---|---|---|

| 3-Chlorophenyl-(3-thienyl)methanol | TBD | TBD |

| Ascorbic Acid | 0.483 | TBD |

The biological activity of 3-chlorophenyl-(3-thienyl)methanol may be attributed to its structural features that allow interaction with various biological targets. For instance, studies on related compounds have shown that modifications in the chlorophenyl group can influence binding affinities to adenosine receptors, which are implicated in numerous physiological processes including cancer progression .

Case Studies

- Adenosine Receptor Interaction :

- Antioxidant Evaluations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.